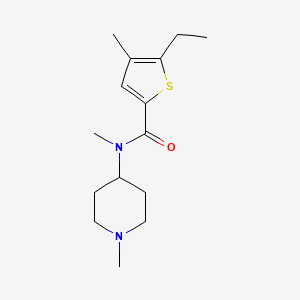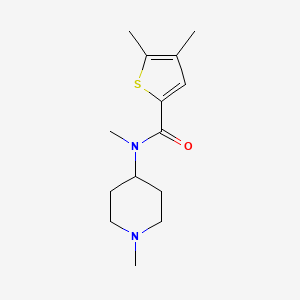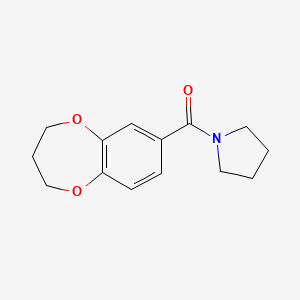
2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide, also known as BHPI, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in medical research. BHPI belongs to a class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a range of therapeutic effects in various diseases.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide is not fully understood, but it is believed to involve its ability to selectively bind to estrogen receptors. 2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide has been shown to have both agonistic and antagonistic effects on estrogen receptors, depending on the tissue type and the specific receptor subtype involved.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression. These effects are thought to be mediated through its interaction with estrogen receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide for laboratory experiments is its selectivity for estrogen receptors. This allows researchers to study the specific effects of estrogen signaling on various tissues and cell types. However, one limitation of 2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide is its complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for research on 2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide. One area of interest is its potential use as a therapeutic agent for other types of cancer, such as ovarian and prostate cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide and its effects on different tissues and cell types. Finally, the development of new synthetic methods for 2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide could help to make it more widely available for research purposes.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide involves several steps, including the reaction of 4-bromo-2-chlorophenol with propylene oxide to form 2-(4-bromo-2-chlorophenoxy)propanol. This intermediate is then reacted with acetic anhydride and hydroxylamine hydrochloride to form 2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide. The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Applications De Recherche Scientifique
2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide has been shown to have a range of potential applications in medical research. One of the most promising areas of research involves its use as a therapeutic agent for breast cancer. 2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide has been shown to inhibit the growth of breast cancer cells in vitro and in vivo, making it a potential candidate for further study.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO3/c12-8-2-3-10(9(13)6-8)17-7-11(16)14-4-1-5-15/h2-3,6,15H,1,4-5,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPBGWHPOCVHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(3-hydroxypropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)
![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)



![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)


![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)

